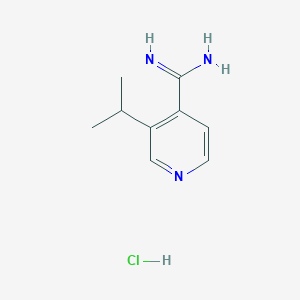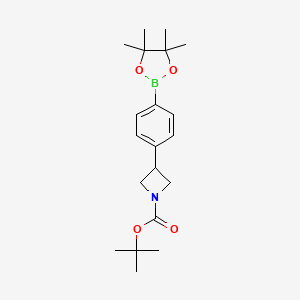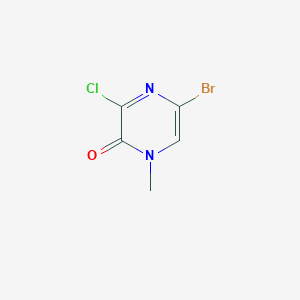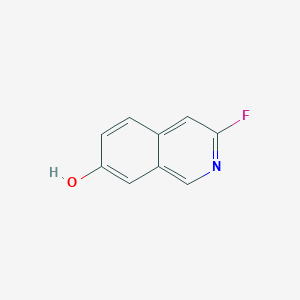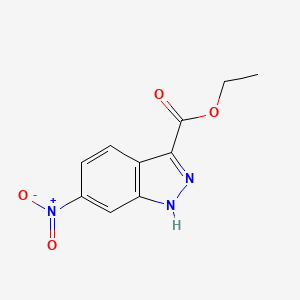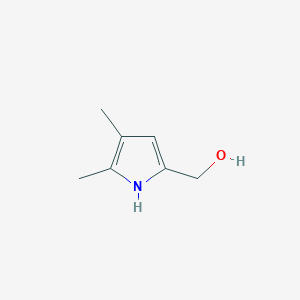
(4,5-Dimethyl-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethyl-1H-pyrrol-2-yl)methanol is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a hydroxymethyl group at the 2 position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4,5-dimethylpyrrole with formaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dimethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.
Reduction: 4,5-Dimethyl-1H-pyrrolidine-2-methanol.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
(4,5-Dimethyl-1H-pyrrol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
2,4-Dimethyl-3-ethyl-1H-pyrrole: Used as a diagnostic compound for pyrrole disorder.
Uniqueness
(4,5-Dimethyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 2 position allows for further functionalization, making it a valuable intermediate in organic synthesis. Additionally, its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(4,5-dimethyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(4-9)8-6(5)2/h3,8-9H,4H2,1-2H3 |
Clé InChI |
VYQHSSQHMXYKNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


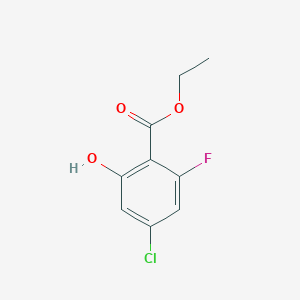
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
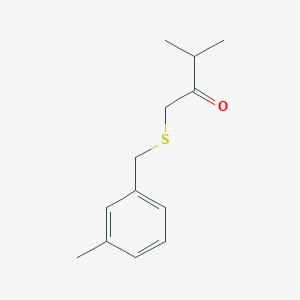
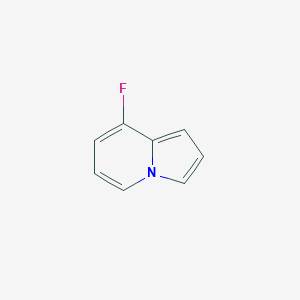
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
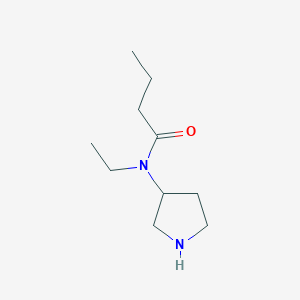
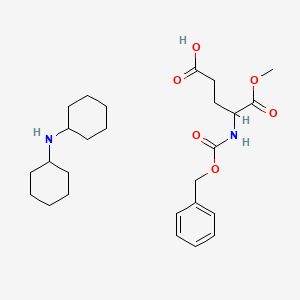
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)
